molecular formula C8H6F3NO2 B114769 4-(Trifluoromethoxy)benzaldehyde oxime CAS No. 150162-39-3

4-(Trifluoromethoxy)benzaldehyde oxime

Cat. No. B114769
Key on ui cas rn: 150162-39-3
M. Wt: 205.13 g/mol
InChI Key: SFLMISFBFTUVTD-LFYBBSHMSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 1, by using 4-(trifluoromethoxy)benzaldehyde (38.02 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (38.68 g, 188 mmol, 94%) was obtained.
Quantity
38.02 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.[OH-:14].[Na+].[NH2:16]O.Cl>>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:16][OH:14])=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
38.02 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.68 g
Type
reactant
Smiles
NO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 1

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=NO)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 188 mmol
AMOUNT: MASS 38.68 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 1, by using 4-(trifluoromethoxy)benzaldehyde (38.02 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (38.68 g, 188 mmol, 94%) was obtained.
Quantity
38.02 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.[OH-:14].[Na+].[NH2:16]O.Cl>>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:16][OH:14])=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
38.02 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.68 g
Type
reactant
Smiles
NO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 1

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=NO)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 188 mmol
AMOUNT: MASS 38.68 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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